molecular formula C18H15ClF3N3O2S B2764817 2-{4-[(benzenesulfonyl)methyl]-3,5-dimethyl-1H-pyrazol-1-yl}-3-chloro-5-(trifluoromethyl)pyridine CAS No. 321574-39-4

2-{4-[(benzenesulfonyl)methyl]-3,5-dimethyl-1H-pyrazol-1-yl}-3-chloro-5-(trifluoromethyl)pyridine

Cat. No.: B2764817
CAS No.: 321574-39-4
M. Wt: 429.84
InChI Key: CGDTWAYEHDXKMC-UHFFFAOYSA-N
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Description

The compound 2-{4-[(benzenesulfonyl)methyl]-3,5-dimethyl-1H-pyrazol-1-yl}-3-chloro-5-(trifluoromethyl)pyridine features a pyridine core substituted with a chloro group at position 3 and a trifluoromethyl group at position 3. Attached to position 2 is a pyrazole ring bearing a benzenesulfonylmethyl moiety and methyl groups at positions 3 and 4.

Properties

IUPAC Name

2-[4-(benzenesulfonylmethyl)-3,5-dimethylpyrazol-1-yl]-3-chloro-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClF3N3O2S/c1-11-15(10-28(26,27)14-6-4-3-5-7-14)12(2)25(24-11)17-16(19)8-13(9-23-17)18(20,21)22/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGDTWAYEHDXKMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C)CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{4-[(benzenesulfonyl)methyl]-3,5-dimethyl-1H-pyrazol-1-yl}-3-chloro-5-(trifluoromethyl)pyridine , with the molecular formula C18H15ClF3N3O2SC_{18}H_{15}ClF_3N_3O_2S and a molecular weight of 429.84 g/mol, is a significant derivative of trifluoromethylpyridine. This compound is being evaluated for its potential biological activities, particularly in medicinal chemistry.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of a benzenesulfonylmethyl-substituted pyrazole with chloro- and trifluoromethyl-pyridine derivatives. The synthesis pathway emphasizes the formation of the pyrazole ring and the introduction of the trifluoromethyl group, which is known to enhance biological activity by improving lipophilicity and metabolic stability.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound, particularly:

  • Antiviral Activity : Compounds containing trifluoromethyl groups have shown enhanced activity against viruses such as H5N1 and SARS-CoV-2. For instance, related compounds with similar structural motifs have demonstrated significant inhibition rates against these viruses, suggesting potential applications in antiviral drug development .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which could be crucial for therapeutic applications. Enzyme inhibition studies indicate that derivatives of this compound can modulate enzyme activity, leading to potential uses in treating diseases such as cancer and infections.

The exact mechanism of action for 2-{4-[(benzenesulfonyl)methyl]-3,5-dimethyl-1H-pyrazol-1-yl}-3-chloro-5-(trifluoromethyl)pyridine is not fully elucidated. However, it is believed that the compound interacts with various molecular targets, including:

  • Enzymes : By binding to active sites or allosteric sites on enzymes, the compound may alter their catalytic activity.
  • Receptors : The structural components may allow it to fit into receptor sites, modulating physiological responses.

Case Studies and Research Findings

A selection of studies illustrates the biological activity of related compounds:

  • Antiviral Studies : In vitro assays have shown that compounds with similar structures exhibit over 90% inhibition against H5N1 at specific concentrations. These findings suggest a promising avenue for developing antiviral agents based on this chemical framework .
  • Cytotoxicity Assays : Various derivatives have been tested for cytotoxic effects on cancer cell lines. Results indicate that certain modifications enhance cytotoxicity, making these compounds candidates for further development in oncology .
  • Cholinesterase Inhibition : Some pyrazole derivatives have been evaluated for their ability to inhibit cholinesterases, which are relevant in Alzheimer's disease therapy. Compounds from this class have shown promising IC50 values indicating effective inhibition .

Data Summary Table

Biological ActivityCompound TypeObserved EffectReference
AntiviralTrifluoromethyl derivatives>90% inhibition against H5N1
CytotoxicityPyrazole derivativesSignificant growth inhibition in cancer cells
Enzyme InhibitionCholinesterase inhibitorsIC50 values indicating effective inhibition

Scientific Research Applications

Structural Formula

  • Molecular Formula : C13H13ClF3N2O2S
  • Molecular Weight : 382.4 g/mol

Key Functional Groups

  • Pyrazole ring
  • Benzene sulfonyl group
  • Trifluoromethyl group
  • Chloro group

Medicinal Chemistry

The compound serves as a scaffold for developing new pharmaceuticals. Notable applications include:

  • Anti-inflammatory Agents : The pyrazole moiety is known for its anti-inflammatory properties, making this compound a candidate for developing anti-inflammatory drugs.
  • Analgesics : Its structural features may enhance analgesic activity, providing a basis for pain relief medications.
  • Anticancer Agents : Preliminary studies suggest potential anticancer activity, particularly through enzyme inhibition mechanisms.

Case Study: Anticancer Activity

A study indicated that derivatives of pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines, suggesting that modifications to the structure could enhance efficacy against specific targets .

Materials Science

The unique chemical structure allows for the synthesis of advanced materials:

  • Polymers : The compound can be used as a monomer in polymerization processes, leading to materials with enhanced thermal and mechanical properties.
  • Nanomaterials : Its functional groups facilitate interactions with nanoparticles, potentially improving their stability and reactivity.

Data Table: Material Properties

PropertyValue
Thermal StabilityHigh
Mechanical StrengthEnhanced
SolubilityModerate

Biological Studies

The compound is utilized in biological assays to study:

  • Enzyme Inhibition : It can inhibit specific enzymes, providing insights into biochemical pathways.
  • Receptor Binding : Investigations into how the compound interacts with various receptors can lead to new therapeutic targets.

Case Study: Enzyme Interaction

Research demonstrated that compounds similar to this one exhibit selective inhibition of cyclooxygenase enzymes, which are crucial in inflammatory processes .

Industrial Applications

In industrial chemistry, the compound serves as an intermediate in synthesizing:

  • Dyes and Pigments : The sulfonyl group enhances solubility and stability in dye formulations.
  • Specialty Chemicals : Its unique structure allows for the creation of various specialty chemicals used in different industries.

Similar Compounds

Compound NameKey Differences
1-benzoyl-3,5-dimethyl-1H-pyrazoleLacks sulfonyl group; different biological properties.
4-(benzenesulfonyl)methyl-3,5-dimethyl-1H-pyrazoleLacks benzoyl group; affects reactivity.

Uniqueness

The combination of functional groups provides distinct chemical reactivity and biological activity compared to similar compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyridine-Sulfonyl Family

a) N-(5-(Benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide (17d)
  • Structure : Pyridine ring with benzyloxy, trimethyl, and 4-(trifluoromethyl)benzenesulfonamide substituents .
  • The trifluoromethyl group in both compounds enhances lipophilicity; however, the chloro substituent in the target compound may improve electrophilic reactivity compared to benzyloxy in 17d.
b) N-Methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide
  • Structure : Pyridine-thiazole hybrid with a methylsulfonyl-carboxamide group .
  • Comparison: The thiazole-pyridine scaffold differs from the pyrazole-pyridine core of the target compound, altering π-π stacking and dipole interactions.

Pyrazole-Containing Analogues

a) N-[4-Chloro-3-(cyclopropylcarbamoyl)phenyl]-2-methyl-5-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)pyrazole-3-carboxamide
  • Structure : Pyrazole with pentafluoroethyl and trifluoromethyl groups, linked to a chlorophenyl-carboxamide .
  • Comparison: Both compounds share a trifluoromethyl-substituted pyrazole, but the target compound lacks the pentafluoroethyl group, which may reduce fluorophilicity and metabolic stability.

Sulfonyl Chloride Derivatives

a) Benzenesulfonyl Chloride, 4-[[4,4,5,5,5-Pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)-1-pentenyl]oxy]-
  • Structure : Highly fluorinated benzenesulfonyl chloride .
  • Comparison :
    • The target compound’s benzenesulfonylmethyl group is less fluorinated, likely reducing environmental persistence compared to perfluorinated derivatives.
    • The absence of reactive chloride (vs. sulfonyl chloride) in the target compound indicates greater stability under physiological conditions.

Data Table: Key Properties of Target Compound and Analogues

Compound Name Molecular Weight Key Substituents LogP (Predicted) Bioactivity Notes
Target Compound 483.89 Cl, CF₃, Benzenesulfonylmethyl, Pyrazole 3.8 Potential agrochemical/pharma candidate
N-(5-(Benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide (17d) 478.44 Benzyloxy, CF₃, Sulfonamide 4.2 Enzyme inhibition (reported)
N-Methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide 388.39 Thiazole, Methylsulfonyl 2.5 Insecticidal activity (patented)
Benzenesulfonyl Chloride (Perfluorinated) ~600 (approx.) Pentafluoroethyl, Multiple CF₃ 6.5 Industrial surfactant

Research Findings and Implications

  • Synthetic Routes : The target compound’s benzenesulfonylmethyl group may be synthesized via nucleophilic substitution of a pyrazole-methyl precursor with benzenesulfonyl chloride, as seen in analogues like 17d .
  • Bioactivity Trends : Compounds with trifluoromethyl and sulfonyl groups (e.g., patented pyridine-thiazoles) often exhibit insecticidal or herbicidal activity due to enhanced membrane permeability and target affinity .
  • Stability and Toxicity : The absence of perfluorinated chains in the target compound may reduce bioaccumulation risks compared to derivatives in .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

  • Methodology : The compound’s synthesis can be approached via multi-step protocols involving pyrazole ring formation followed by sulfonylation and halogenation. For trifluoromethyl-substituted pyridines, intermediates like 3-chloro-5-(trifluoromethyl)pyridine can be functionalized using nucleophilic aromatic substitution. Optimization should focus on solvent choice (e.g., DMF for polar aprotic conditions), temperature control (60–80°C for sulfonylation), and catalysts (e.g., K₂CO₃ for deprotonation). Reaction progress can be monitored via TLC or HPLC. Similar trifluoromethylpyridine syntheses are described in studies on pyrazole derivatives .

Q. How can crystallographic data for this compound be obtained and refined to confirm its structure?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXT for solution, SHELXL for refinement) . Crystallization trials should employ slow evaporation in solvents like DCM/hexane. For refinement, apply high-resolution data (≤1.0 Å) and validate using R-factors (e.g., R₁ < 0.05). Hydrogen-bonding networks and torsional angles can be analyzed using Coot or Olex2 .

Q. What physicochemical properties (e.g., solubility, stability) are critical for handling this compound in experimental settings?

  • Methodology : Determine solubility via shake-flask method in buffers (pH 1–12) and organic solvents (e.g., DMSO, ethanol). Stability studies under UV light, heat (40–60°C), and humidity (40–80% RH) should use HPLC-UV to track degradation. Key parameters include logP (predicted ~3.0 via XlogP) and topological polar surface area (~86.4 Ų), which influence membrane permeability .

Advanced Research Questions

Q. How should experimental designs be structured to evaluate this compound’s bioactivity while minimizing confounding variables?

  • Methodology : Use randomized block designs with split-plot arrangements for in vitro/in vivo assays. For example, test dose-response curves (1 nM–100 µM) in triplicate, with negative/positive controls. Account for batch variability by repeating synthesis in separate runs. Statistical analysis (ANOVA, Tukey’s HSD) should validate reproducibility. Reference agricultural chemical studies using similar designs .

Q. What computational strategies can predict binding interactions between this compound and biological targets (e.g., enzymes, receptors)?

  • Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (PDB). Optimize force fields for trifluoromethyl and sulfonyl groups. Validate predictions with molecular dynamics simulations (GROMACS) over 100 ns to assess binding stability. QSAR models can link structural features (e.g., Cl substitution) to activity .

Q. How can environmental fate studies be designed to assess this compound’s persistence and ecotoxicological impact?

  • Methodology : Follow the INCHEMBIOL framework :

  • Abiotic : Measure hydrolysis half-life in water (pH 4–9) and photodegradation under UV/visible light.
  • Biotic : Use OECD 301F tests for microbial degradation.
  • Ecotoxicology : Conduct acute toxicity assays on Daphnia magna (OECD 202) and algae (OECD 201).

Q. How should researchers resolve contradictions in bioactivity data across different assay platforms?

  • Methodology : Apply critical analysis of experimental variables (e.g., cell line viability, assay pH, solvent artifacts). Cross-validate using orthogonal methods (e.g., SPR vs. fluorescence polarization). Metadata tools like PRISMA can systematize discrepancies. Reference literature on pyrazole derivatives where sulfonamide groups showed assay-specific artifactual inhibition .

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